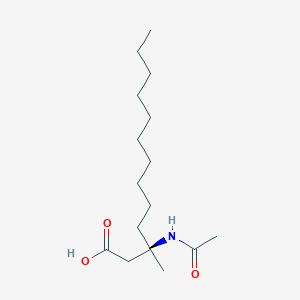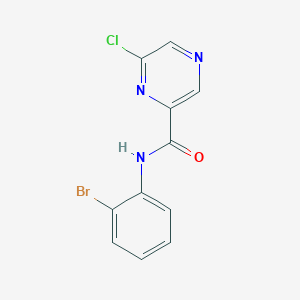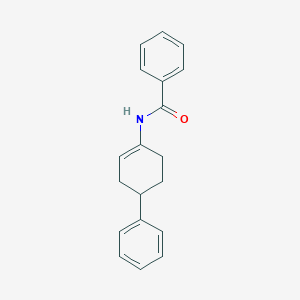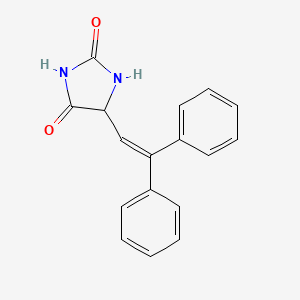![molecular formula C21H25NO3 B15171066 tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate CAS No. 877172-33-3](/img/structure/B15171066.png)
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a diphenylbutenyl moiety, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate typically involves the reaction of tert-butyl carbamate with a suitable diphenylbutenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate can undergo oxidation reactions, particularly at the diphenylbutenyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride, targeting the carbamate or the double bond in the butenyl group.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new carbamates or esters.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is used as a protecting group for amines. It can be selectively removed under mild conditions, making it valuable in multi-step synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing controlled release and improved pharmacokinetics.
Industry: In the chemical industry, it is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate involves the hydrolysis of the carbamate group to release the active amine. This reaction is catalyzed by enzymes such as esterases or amidases in biological systems. The released amine can then interact with its molecular targets, which may include receptors, enzymes, or other proteins, to exert its effects.
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-phenylcarbamate
Uniqueness: tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate is unique due to the presence of the diphenylbutenyl moiety, which imparts specific chemical and physical properties. This structural feature distinguishes it from other carbamates and influences its reactivity and applications.
特性
CAS番号 |
877172-33-3 |
|---|---|
分子式 |
C21H25NO3 |
分子量 |
339.4 g/mol |
IUPAC名 |
tert-butyl N-(1,4-diphenylbut-3-enoxy)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-21(2,3)24-20(23)22-25-19(18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-15,19H,16H2,1-3H3,(H,22,23) |
InChIキー |
YOMKLQLILNFNJR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NOC(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


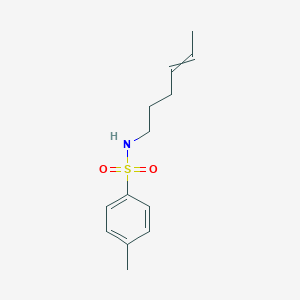
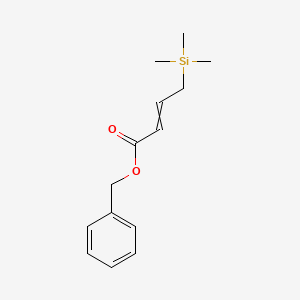
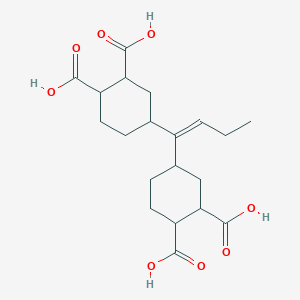

![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
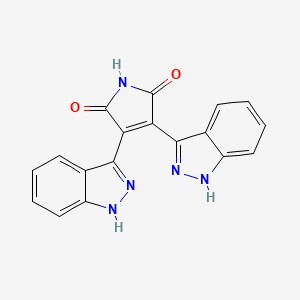
![2-Butenoic acid, 3-[(4-ethoxyphenyl)amino]-, ethyl ester, (2Z)-](/img/structure/B15171035.png)
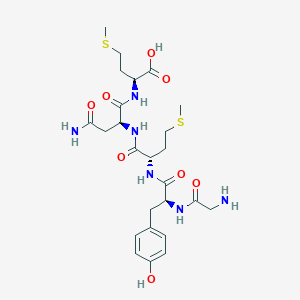
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
